molecular formula C23H19ClN2O3 B560227 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride

Cat. No.: B560227
M. Wt: 406.9 g/mol
InChI Key: KDSYWFCTUKABKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR 2640 hydrochloride is a chemical compound known for its role as a competitive antagonist of leukotriene D4 and leukotriene E4. It is primarily used in scientific research to study the role of leukotrienes in human asthma and other inflammatory conditions .

Mechanism of Action

Target of Action

SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . The CysLT1 receptor is a member of the G protein-coupled receptor superfamily . This receptor is activated by leukotrienes LTC4 and LTD4 .

Mode of Action

SR 2640 Hydrochloride interacts with its target, the CysLT1 receptor, in a competitive manner . It inhibits the binding of leukotrienes LTC4 and LTD4 to the CysLT1 receptor . This results in the inhibition of calcium mobilization, which is a key event in the activation of various cellular responses .

Biochemical Pathways

The CysLT1 receptor, when activated by LTC4 and LTD4, modulates inositol phospholipid hydrolysis and calcium mobilization . These biochemical pathways are involved in pro-inflammatory events such as constriction of airways and vascular smooth muscle, increased endothelial membrane permeability leading to plasma exudation and edema, and an enhanced secretion of viscous mucus .

Pharmacokinetics

It is soluble in dmso at 50 mg/ml , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The antagonistic action of SR 2640 Hydrochloride on the CysLT1 receptor leads to several effects. In a guinea pig model of ileum and trachea contractions, SR 2640 Hydrochloride inhibited bronchoconstriction . It also inhibited the increase in the level of free intracellular Ca2+ and production of inositol phosphates in human polymorphonuclear neutrophils (PMN) . Furthermore, it selectively inhibited the migration of canine PMNs towards LTB4 .

Action Environment

It is known that the compound should be stored refrigerated at 2–8°c , suggesting that temperature could affect its stability As for its action and efficacy, these could potentially be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 2640 hydrochloride involves the reaction of 2-quinolinylmethoxyphenylamine with benzoic acid. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of SR 2640 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: SR 2640 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

SR 2640 hydrochloride has significant applications in scientific research, including:

    Chemistry: Used as a tool to study leukotriene receptors and their role in inflammatory processes.

    Biology: Helps in understanding the biological pathways involving leukotrienes and their impact on cellular functions.

    Medicine: Investigated for its potential therapeutic applications in treating asthma and other inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting leukotriene pathways .

Comparison with Similar Compounds

Uniqueness: SR 2640 hydrochloride is unique due to its high selectivity and potency as a leukotriene D4 and leukotriene E4 antagonist. It has been extensively studied for its role in inhibiting specific leukotriene-mediated responses, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSYWFCTUKABKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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